N-methyl-D-erythro-sphingosine
Description
Overview of Sphingolipid Metabolism and Signaling Cascades
Sphingolipids are a class of lipids characterized by a sphingoid base backbone, such as sphingosine (B13886). nih.gov Initially considered mere structural components of cellular membranes, they are now recognized as critical players in a wide array of cellular signaling pathways. nih.gov The metabolism of sphingolipids is a complex and highly regulated process involving a network of enzymes that synthesize, degrade, and interconvert various sphingolipid species.
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. This process leads to the formation of sphinganine (B43673) (dihydrosphingosine), which can then be acylated to form dihydroceramides. A subsequent desaturation step introduces a double bond into the sphingoid base backbone, yielding ceramide. Ceramide sits (B43327) at the central hub of sphingolipid metabolism and can be further metabolized into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or it can be deacylated by ceramidases to produce sphingosine. nih.gov
Sphingosine can, in turn, be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule with roles in cell survival, proliferation, and migration. nih.gov Conversely, S1P can be dephosphorylated back to sphingosine or irreversibly cleaved by S1P lyase. This dynamic interplay and enzymatic conversion between different sphingolipid metabolites form the basis of complex signaling cascades that influence a multitude of cellular functions.
The Role of Sphingoid Bases within the Sphingolipid Rheostat
The concept of the "sphingolipid rheostat" describes the dynamic balance between the levels of pro-apoptotic sphingolipids, primarily ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P). nih.gov This balance is a critical determinant of cell fate, with a shift towards ceramide accumulation generally promoting cell cycle arrest and apoptosis, while an increase in S1P levels tends to favor cell proliferation and survival. nih.gov
Sphingoid bases, including sphingosine and its derivatives, are central to this regulatory mechanism. The enzymatic activities that interconvert these molecules act as the control points of the rheostat. For instance, the activation of sphingosine kinases will shift the balance towards S1P, promoting pro-survival pathways. Conversely, the action of ceramidases, which generate sphingosine from ceramide, and the subsequent potential for sphingosine to be either phosphorylated to S1P or re-acylated to ceramide, highlights the intricate and tightly controlled nature of this cellular switch.
Context of N-methylated Sphingoid Bases in Cellular Regulation
The discovery of naturally occurring N-methylated sphingoid bases, such as N-methyl-D-erythro-sphingosine and its more studied counterpart, N,N-dimethyl-D-erythro-sphingosine (DMS), has added another layer of complexity and regulatory potential to the sphingolipid network. semanticscholar.org The enzymatic basis for this modification has been identified, with a sphingosine N-methyltransferase activity found in mouse brain tissue. mdpi.com This enzyme is responsible for the methylation of sphingosine, utilizing S-adenosyl-L-methionine as the methyl group donor. mdpi.com
The presence of one or more methyl groups on the amino group of the sphingoid base backbone significantly alters the molecule's properties and biological activities. These modifications can influence how the sphingoid base interacts with enzymes and other proteins, thereby modulating signaling pathways. For instance, N-methylated sphingoid bases have been shown to be potent inhibitors of specific enzymes within the sphingolipid metabolic pathway.
A notable example of the regulatory role of N-methylated sphingoid bases is the inhibition of mitochondrial ceramidase. acs.org Research has demonstrated that this compound is an effective inhibitor of this enzyme. acs.orgresearchgate.net By inhibiting ceramidase, which breaks down ceramide into sphingosine and a fatty acid, this compound can influence the levels of these bioactive lipids, thereby impacting the sphingolipid rheostat and cellular signaling. The endogenous formation of these methylated derivatives suggests they are not merely metabolic byproducts but may function as specific regulators in physiological and pathological processes. semanticscholar.org
| Compound Name | Abbreviation | Key Role/Characteristic |
| This compound | N-Me-Sph | Inhibitor of mitochondrial ceramidase |
| N,N-dimethyl-D-erythro-sphingosine | DMS | A more extensively studied N-methylated sphingoid base |
| D-erythro-sphingosine | The precursor sphingoid base to N-methylated forms | |
| Ceramide | A central hub in sphingolipid metabolism, generally pro-apoptotic | |
| Sphingosine-1-phosphate | S1P | A key signaling molecule, generally pro-survival |
| Sphinganine | A precursor in the de novo synthesis of sphingolipids |
Properties
Molecular Formula |
C19H39NO2 |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(E,2S,3R)-2-(methylamino)octadec-4-ene-1,3-diol |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(17-21)20-2/h15-16,18-22H,3-14,17H2,1-2H3/b16-15+/t18-,19+/m0/s1 |
InChI Key |
LUMQNHNDMLZNDJ-OVMWUVNSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC)O |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of N Methyl D Erythro Sphingosine and Analogues
Stereocontrolled Synthesis of D-erythro-sphingosine Precursors
The cornerstone of synthesizing N-methyl-D-erythro-sphingosine lies in the stereocontrolled production of its precursor, D-erythro-sphingosine. The specific stereochemistry of D-erythro-sphingosine, with its (2S, 3R) configuration, is crucial for its biological activity and that of its derivatives. Numerous synthetic strategies have been developed to achieve the desired stereoisomer with high purity, often employing chiral starting materials from the "chiral pool."
Carbohydrates are popular starting materials due to their inherent chirality. For instance, D-xylose and D-arabinose have been utilized to synthesize D(+)-erythro and L(−)-threo sphingosines, respectively. capes.gov.br These syntheses proceed through acetylenic intermediates, which are formed by a base-induced double elimination of β-alkoxy chlorides. capes.gov.br Another efficient method starts from N-benzoyl-D-glucosamine, which is converted into a vinyl epoxide intermediate. rsc.org A subsequent SN2′-type reaction with a Grignard reagent in the presence of copper cyanide affords a protected form of D-erythro-sphingosine in a highly regio- and stereocontrolled manner. rsc.org D-galactose has also been employed in a chirospecific method that proceeds via an azidosphingosine intermediate to yield highly homogeneous D-erythro-sphingosine. nih.gov
L-serine, a readily available and inexpensive amino acid, is another common precursor. A concise synthesis of D-erythro-sphingosine from L-serine involves the preparation of an amino ketone from a Weinreb amide, followed by a highly diastereoselective reduction to yield the desired erythro isomer. nih.gov Stereodivergent syntheses from L-serine have also been developed to produce both D-erythro-sphingosine and its D-threo diastereomer. acs.org
The following table summarizes various approaches for the stereocontrolled synthesis of D-erythro-sphingosine precursors:
| Starting Material | Key Intermediate(s) | Key Reaction(s) | Reference(s) |
| D-Xylose | Acetylenic intermediate | Base-induced double elimination | capes.gov.br |
| N-benzoyl-D-glucosamine | Vinyl epoxide | SN2′-type reaction with Grignard reagent | rsc.orgcapes.gov.br |
| D-Galactose | Azidosphingosine intermediate | Chirospecific synthesis | nih.gov |
| L-Serine | Amino ketone from Weinreb amide | Diastereoselective reduction | nih.gov |
| Glycidol | (R)-4-methoxycarbonyloxazolidinone derivative | Selective mono-alkylation and diastereoselective reduction | oup.com |
Chemical Synthesis Routes for this compound
Once the D-erythro-sphingosine precursor is obtained, the subsequent step is N-methylation to yield this compound. A common and effective method for this transformation is reductive amination. vulcanchem.comd-nb.info This process typically involves the reaction of the primary amine of D-erythro-sphingosine with an aldehyde, such as formaldehyde, to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding N-methyl derivative. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), the latter being particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
Another approach involves direct N-alkylation using a methylating agent like methyl iodide or dimethyl sulfate. vulcanchem.com However, this method can be less selective and may lead to the formation of over-methylated products, such as N,N-dimethyl-D-erythro-sphingosine and N,N,N-trimethyl-D-erythro-sphingosine, requiring careful control of reaction conditions and stoichiometry.
Synthetic Strategies for N,N-dimethyl-D-erythro-sphingosine (DMS)
N,N-dimethyl-D-erythro-sphingosine (DMS) is a significant derivative of sphingosine (B13886) with potent biological activities. The synthesis of DMS often employs reductive amination, similar to the synthesis of the monomethylated analogue, but with an excess of the methylating agent and appropriate reaction conditions to ensure dimethylation. For instance, reaction with paraformaldehyde can be used to introduce the two methyl groups onto the primary amine of D-erythro-sphingosine. An improved preparation of N,N-dimethylsphingosine has been described in the literature, highlighting the importance of this compound in research. researchgate.net
Design and Synthesis of Novel N-methylated Sphingosine Analogues for Research Probes
The development of novel N-methylated sphingosine analogues is a burgeoning area of research, primarily driven by the need for selective inhibitors of sphingosine kinases (SphK1 and SphK2). nih.gov These enzymes play a pivotal role in the sphingolipid metabolic pathway by catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a critical signaling molecule. Dysregulation of this pathway is implicated in various diseases, including cancer. nih.gov
The design of these analogues often involves modifications at several key positions of the sphingosine backbone to enhance potency and selectivity for a specific SphK isoform. For example, the sphingosine analogue (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol (also known as SK1-I or BML-258) is a selective inhibitor of SphK1. google.com The synthesis of such analogues often involves multi-step sequences, including Sonogashira coupling to introduce aryl groups and subsequent N-methylation. acs.org
Researchers have synthesized libraries of sphingosine-based inhibitors with variations in the headgroup and the aliphatic chain. nih.gov For instance, the synthesis of FTY720-like compounds with tertiary amine or quaternary ammonium (B1175870) salt headgroups has been explored to probe the active site of SphKs. researchgate.net The synthesis of these analogues often involves N-alkylation of precursor amines with reagents like methyl iodide. acs.org
The following table showcases examples of novel N-methylated sphingosine analogues designed as research probes:
| Analogue Name/Description | Target | Key Synthetic Feature(s) | Reference(s) |
| (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol (SK1-I) | SphK1 | Synthesis involves introducing a pentylphenyl group. | google.com |
| RB-005 and its analogues | SphK1 | Synthesis via Sonogashira coupling and N-alkylation. | acs.org |
| FTY720-like compounds | SphK1/SphK2 | Diversity-oriented synthesis with various headgroups. | nih.govresearchgate.net |
Structural-Activity Relationship (SAR) Studies of N-methylated Sphingoid Bases in Biological Systems
The degree of N-methylation on the sphingoid base has a profound impact on its biological activity. Structure-activity relationship (SAR) studies have been conducted to understand how these modifications influence the interaction of these molecules with their biological targets.
A study on the apoptotic responses of U937 human monocytes to different N-methyl derivatives of sphingosine revealed a clear SAR. The potency in inducing apoptosis followed the order: N,N-dimethyl-D-erythro-sphingosine (DMS) ≥ N-monomethyl-D-erythro-sphingosine (MMS) > N,N,N-trimethyl-D-erythro-sphingosine (TMS) > D-erythro-sphingosine (SPH). nih.gov This suggests that mono- and di-methylation of the C2 amine enhances the apoptotic response, while tri-methylation leads to a decrease in cytotoxicity. nih.gov
Further SAR studies on DMS derivatives have shown that:
Dimethylation is a crucial factor for the DMS-induced increase in intracellular pH and calcium levels. nih.gov
The presence of a hydroxyl group at C4 enhances these activities. nih.gov
Deletion of the hydroxyl group at C3 has a negligible effect. nih.gov
The chain length of the aliphatic tail also plays a role, with a C16 chain appearing to be more effective than a C18 chain in some contexts. nih.gov
In the context of SphK inhibition, N-methylation also plays a critical role. While DMS is a known inhibitor of SphK, N-acetylated or other N-methylated sphingosines can exhibit different inhibitory profiles. The conversion of certain heterocyclic amine-containing sphingosine analogues to their N-methylated quaternary ammonium compounds was found to reduce the inhibition of both SphK1 and SphK2. researchgate.net
The following table summarizes the structure-activity relationships of N-methylated sphingoid bases:
| Compound | Degree of N-methylation | Effect on Apoptosis (U937 cells) | Effect on Intracellular pH and Ca2+ | SphK Inhibition | Reference(s) |
| D-erythro-sphingosine (SPH) | None | Low | - | Substrate | nih.gov |
| N-monomethyl-D-erythro-sphingosine (MMS) | Mono-methylated | High | - | - | nih.gov |
| N,N-dimethyl-D-erythro-sphingosine (DMS) | Di-methylated | High | Increases | Inhibitor | nih.govnih.gov |
| N,N,N-trimethyl-D-erythro-sphingosine (TMS) | Tri-methylated | Lower than MMS and DMS | Little to no activity | - | nih.gov |
Enzymatic Interactions and Mechanistic Insights of N Methyl D Erythro Sphingosine
Modulation of Sphingosine (B13886) Kinase (SphK) Activity by N-methyl-D-erythro-sphingosine Derivatives
Sphingosine kinases (SphK) are central enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). The balance between sphingosine and S1P levels, often termed the "sphingolipid rheostat," is critical for determining cell fate, with sphingosine and ceramide promoting apoptosis and S1P favoring cell survival and proliferation. aacrjournals.org Derivatives of this compound are significant modulators of this balance through their interaction with SphK.
N,N-dimethyl-D-erythro-sphingosine as a Competitive Sphingosine Kinase Inhibitor
N,N-dimethyl-D-erythro-sphingosine (DMS) is a well-characterized inhibitor of sphingosine kinase. plos.org It functions as a competitive inhibitor, binding to the same site as the natural substrate, sphingosine, thereby preventing the formation of S1P. plos.orgfrontiersin.org This inhibition leads to an accumulation of cellular sphingosine and ceramide, which can, in turn, influence downstream signaling cascades. The inhibitory potency of DMS has been quantified in various studies, with reported IC₅₀ and Kᵢ values varying depending on the experimental system. For instance, DMS has been shown to inhibit SphK with an IC₅₀ of approximately 5 µM and a Kᵢ of 3.1 µM in U937 cell lysates. acs.org Another study reported a Kᵢ value of 16 µM for SphK1. frontiersin.org
| Inhibitor | Target | Inhibition Constant (Kᵢ) | IC₅₀ |
| N,N-dimethyl-D-erythro-sphingosine (DMS) | Sphingosine Kinase (from U937 cells) | 3.1 µM acs.org | ~5 µM acs.org |
| N,N-dimethyl-D-erythro-sphingosine (DMS) | Sphingosine Kinase 1 (SphK1) | 16 µM frontiersin.org | 12 ± 6 µM nih.gov |
Differential Inhibition of Sphingosine Kinase Isoforms (SphK1, SphK2)
The two major isoforms of sphingosine kinase, SphK1 and SphK2, exhibit distinct subcellular localizations and can have opposing biological functions. DMS has been shown to inhibit both isoforms. plos.orgfrontiersin.org However, there is evidence of differential potency. One study using recombinant human enzymes found that DMS inhibits SphK1 and SphK2 with IC₅₀ values of approximately 60 µM and 20 µM, respectively, suggesting a preference for SphK2. plos.org Despite this, DMS is often referred to as an SphK1 inhibitor in the context of specific cellular responses. avantiresearch.com This has led to its characterization as a dual inhibitor that may favor SK2. plos.org The non-specificity of DMS has prompted the development of more selective inhibitors for studying the distinct roles of each isoform. mdpi.com
| Inhibitor | Target Isoform | IC₅₀ |
| N,N-dimethyl-D-erythro-sphingosine (DMS) | Sphingosine Kinase 1 (SphK1) | ~60 µM plos.org |
| N,N-dimethyl-D-erythro-sphingosine (DMS) | Sphingosine Kinase 2 (SphK2) | ~20 µM plos.org |
Interaction with Protein Kinase C (PKC) Isoforms
The interaction of N,N-dimethyl-D-erythro-sphingosine with Protein Kinase C (PKC) has been a subject of some debate in the scientific literature. Several studies have reported that DMS is a potent inhibitor of PKC. nih.gov For example, one report indicated an IC₅₀ of 12 µM for PKC. Another study demonstrated that synthetic D-erythro-sphingosine, commercial sphingosine, and N,N-dimethylsphingosine were equipotent in inhibiting PKC in vitro. nih.gov
Conversely, other research suggests that the effects of DMS are independent of PKC inhibition. In PC12 cells, DMS did not inhibit PKC activity or the membrane translocation of PKCα or PKCδ at concentrations sufficient to inhibit SphK1. nih.gov Similarly, another study showed that DMS induced a dose-dependent reduction in [³H]-thymidine incorporation and ERK-1/2 activation through a PKC-independent mechanism. nih.gov These conflicting findings may arise from differences in the experimental systems, cell types used, or the specific PKC isoforms being examined. It has been noted that while DMS is reported to inhibit PKC, it also inhibits other kinases, making it a non-specific inhibitor. plos.org
Effects on Mitochondrial Ceramidase (mt-CDase) Activity
Mitochondrial ceramidase (mt-CDase) is an enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid within the mitochondria. nih.gov A study investigating the structural requirements for inhibitors of rat brain mt-CDase found that modifications to the sphingosine backbone significantly impact inhibitory activity. This compound was identified as an inhibitor of mt-CDase with an IC₅₀ of 0.13 mol %. nih.govoncotarget.com In contrast, the dimethylated derivative, N,N-dimethyl-D-erythro-sphingosine, was found to be only a weak inhibitor of the enzyme. nih.govoncotarget.com This suggests that the presence of at least one hydrogen atom on the amine group is important for potent inhibition of mt-CDase.
| Compound | Target Enzyme | IC₅₀ (mol %) |
| This compound | Mitochondrial Ceramidase (mt-CDase) | 0.13 nih.govoncotarget.com |
| N,N-dimethyl-D-erythro-sphingosine | Mitochondrial Ceramidase (mt-CDase) | Weak Inhibitor nih.govoncotarget.com |
Inhibition of Cytosolic Phospholipase A2α Activity
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the biosynthesis of eicosanoids. Research has demonstrated that D-erythro-sphingosine and its analogs can modulate the activity of this enzyme. Specifically, an in vitro study revealed that D-erythro-N,N-dimethylsphingosine directly inhibits cPLA2α activity. This finding suggests that, in contrast to ceramide which can stimulate arachidonic acid release, DMS has an opposing effect, thereby suppressing the production of pro-inflammatory mediators.
Regulation of Epidermal Growth Factor Receptor (EGFR) Autophosphorylation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating multiple downstream signaling cascades that regulate cell proliferation and survival. elifesciences.orgmdpi.com The sphingolipid signaling pathway has been shown to intersect with EGFR signaling.
Studies suggest that N,N-dimethyl-D-erythro-sphingosine can indirectly regulate EGFR activity. The potentiation of EGF-stimulated EGFR activation by Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3) was found to be blocked by DMS. oncotarget.com This effect was attributed to the inhibition of SphK1, indicating that S1P, the product of SphK1, is involved in the transactivation of EGFR. mdpi.comoncotarget.com When SphK1 is inhibited by DMS, the production of S1P is reduced, which in turn prevents the S1P-mediated enhancement of EGFR phosphorylation. oncotarget.com Conversely, one report has noted that DMS showed activation of the EGF receptor kinase. nih.gov Another study investigating the role of various signaling pathways in oxidized LDL-induced smooth muscle cell proliferation found that the use of DMS, as a sphingosine kinase inhibitor, did not alter the activity of PI-3 kinase, a downstream effector of EGFR. These findings collectively suggest that this compound derivatives primarily modulate EGFR autophosphorylation indirectly through their effects on the SphK/S1P axis, rather than by direct interaction with the receptor itself.
Substrate Specificity and Non-Specificity in Enzymatic Pathways
The biological activity of this compound is fundamentally dictated by its interactions with key enzymes in the sphingolipid metabolic and signaling network. The presence of a methyl group on the C2 amino group introduces a critical structural modification that dramatically alters its recognition and processing by enzymes that typically act on its parent compound, D-erythro-sphingosine. This section details the substrate specificity and non-specificity of this compound with respect to these enzymes.
Interaction with Sphingosine Kinases (SphK1 and SphK2)
Sphingosine kinases are the primary enzymes responsible for phosphorylating sphingosine to generate the potent signaling lipid, sphingosine-1-phosphate (S1P). The ability of a sphingoid base to serve as a substrate for SphK1 and SphK2 is a crucial determinant of its function.
Research findings consistently demonstrate that this compound is an exceptionally poor substrate for both SphK1 and SphK2. The methylation of the primary amine group creates significant steric hindrance within the enzyme's active site. This hindrance prevents the optimal orientation required for the catalytic transfer of a phosphate (B84403) group from ATP to the C1 hydroxyl group. Consequently, the rate of phosphorylation of this compound is negligible compared to that of the natural substrate, D-erythro-sphingosine.
While it is not effectively phosphorylated, this compound can still bind to the substrate-binding pocket of SphK. By occupying the active site, it acts as a competitive inhibitor, preventing the natural substrate from binding and being phosphorylated. This inhibitory action is a key mechanistic feature, positioning the compound as a modulator of the SphK/S1P signaling axis rather than a precursor to a signaling molecule.
Interaction with Ceramide Synthase (CerS)
Ceramide synthases are a family of enzymes that catalyze the N-acylation of sphingoid bases, attaching a fatty acid to the C2 amino group to form ceramides (B1148491). This reaction is fundamental to the synthesis of all complex sphingolipids.
The substrate specificity of CerS is absolute with respect to the C2 amino group. This group must be a primary amine (-NH₂) to serve as the nucleophile in the acylation reaction. The presence of a methyl group in this compound converts the primary amine to a secondary amine (-NHCH₃). This modification completely prevents the compound from acting as a substrate for any of the CerS isoforms. Therefore, this compound cannot be incorporated into the ceramide pool and does not participate in the anabolic pathways leading to complex sphingolipids like sphingomyelin (B164518) or glycosphingolipids. This represents a clear instance of enzymatic non-specificity driven by a targeted chemical modification.
Interaction with Other Kinases (e.g., Protein Kinase C)
Beyond the canonical sphingolipid metabolic enzymes, sphingoid bases can directly modulate the activity of other signaling proteins, most notably Protein Kinase C (PKC). D-erythro-sphingosine is a known endogenous inhibitor of PKC. Studies have explored whether N-methylated analogs retain this inhibitory capability.
Cellular and Molecular Mechanisms of Action of N Methyl D Erythro Sphingosine
Impact on Intracellular Lipid Homeostasis
N-methyl-D-erythro-sphingosine significantly perturbs the delicate balance of intracellular lipids, particularly the critical signaling molecules ceramide, sphingosine-1-phosphate (S1P), and arachidonic acid. This disruption of lipid homeostasis is a key aspect of its mechanism of action.
Alterations in Ceramide and Sphingosine (B13886) 1-Phosphate (S1P) Levels
The metabolism of sphingolipids is a tightly regulated process, with the balance between pro-apoptotic ceramide and pro-survival S1P often dictating a cell's fate. ahajournals.orgmdpi.com this compound directly influences this "sphingolipid rheostat" by inhibiting sphingosine kinase, the enzyme responsible for phosphorylating sphingosine to S1P. embopress.orgsigmaaldrich.comashpublications.orgaacrjournals.org This inhibition leads to a decrease in the intracellular levels of S1P and a corresponding increase in its precursor, sphingosine. The accumulation of sphingosine can then be shunted towards ceramide production through the action of ceramide synthase. nih.gov This shift in the ceramide/S1P ratio towards the pro-apoptotic ceramide is a crucial factor in the cellular responses induced by this compound. aacrjournals.org
Influence on Arachidonic Acid Metabolism
This compound also exerts a significant influence on the metabolism of arachidonic acid, a key precursor for a variety of inflammatory and signaling molecules. nih.gov Research has shown that this compound can inhibit the release of arachidonic acid. researchmap.jp This effect is attributed to the direct inhibition of cytosolic phospholipase A2α (cPLA2α), a key enzyme responsible for liberating arachidonic acid from membrane phospholipids. researchmap.jp In contrast, some other sphingolipid metabolites, such as certain synthetic S1P analogs, have been shown to stimulate arachidonic acid release, highlighting the specific and distinct actions of this compound. nih.govresearchmap.jp The inhibition of arachidonic acid release by this compound can have profound consequences for cellular signaling cascades that are dependent on arachidonic acid-derived eicosanoids. researchmap.jpmetabolon.com
Table 1: Effects of Sphingolipid Analogs on Arachidonic Acid (AA) Release and Cell Death
| Compound | Effect on AA Release | Effect on Cell Death (LDH Leakage) |
| D-erythro-N-monomethyl-C18-S1P | No AA release | Caused cell death |
| D-erythro-N,O,O-Trimethyl-C18-S1P | Stimulated [3H]AA release | Limited effect on cell death |
| L-threo-O,O-dimethyl-C18-S1P | Stimulated [3H]AA release | Limited effect on cell death |
| L-t-DMBn-S1P | Stimulated [3H]AA release | Limited effect on cell death |
Data sourced from studies on PC12 cells. nih.govresearchmap.jp
Regulation of Intracellular Calcium Dynamics
The regulation of intracellular calcium (Ca2+) concentration is fundamental to a vast array of cellular functions. This compound has been identified as a significant modulator of intracellular calcium dynamics, acting through multiple mechanisms to alter Ca2+ homeostasis.
Modulation of Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry (SOCE) is a primary mechanism for Ca2+ influx in non-excitable cells, activated upon the depletion of calcium from the endoplasmic reticulum (ER). frontiersin.org this compound has been shown to inhibit SOCE in a concentration-dependent manner. nih.govjst.go.jp This inhibition has been observed in U937 human monocytes, where treatment with the compound significantly reduced thapsigargin-induced SOCE. nih.gov Thapsigargin is a pharmacological agent that induces ER calcium depletion by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. mdpi.com The inhibitory effect of this compound on SOCE appears to be independent of sphingosine kinase and protein kinase C (PKC) activity. nih.gov Furthermore, the disruption of lipid rafts does not seem to affect this inhibition. nih.gov
Mechanisms of Intracellular Calcium Concentration Increase
In addition to its effects on SOCE, this compound can also lead to an increase in intracellular calcium concentration. jst.go.jpkoreascience.kr This effect is complex and can involve the mobilization of calcium from intracellular stores. Some studies suggest that sphingosine and its analogs can trigger calcium release from acidic stores like lysosomes. elifesciences.orgnih.gov This release can be mediated by channels such as two-pore channel 1 (TPC1). elifesciences.orgnih.gov The elevation of intracellular calcium by this compound is a critical component of its signaling repertoire, contributing to its diverse physiological effects.
Induction of Programmed Cell Death Pathways
This compound is a potent inducer of programmed cell death, or apoptosis, in various cell types. sigmaaldrich.comashpublications.org This pro-apoptotic activity is a direct consequence of its effects on lipid and calcium homeostasis.
The shift in the sphingolipid rheostat towards ceramide accumulation is a key driver of apoptosis. mdpi.comarvojournals.org Ceramide is a well-established pro-apoptotic lipid that can activate multiple downstream signaling pathways leading to cell death. nih.govfrontiersin.org Furthermore, the alterations in intracellular calcium concentration induced by this compound can also trigger apoptotic cascades. nih.gov Sustained increases in cytosolic calcium can lead to mitochondrial dysfunction, a central event in the intrinsic pathway of apoptosis. arvojournals.org
Research has shown that this compound can potentiate apoptosis induced by other stimuli by enhancing the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria. ashpublications.org The induction of apoptosis by this compound highlights its potential as a tool for studying the fundamental mechanisms of cell death.
Apoptosis Induction in Various Cell Lines
This compound (DMS) has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. nih.gov This pro-apoptotic activity has been observed in both hematopoietic and carcinoma-derived cancer cells. nih.gov For instance, treatment with DMS has resulted in significant apoptosis in human leukemic cell lines such as CMK-7, HL60, and U937. nih.gov Similarly, human colonic carcinoma cells, including HT29, HRT18, MKN74, and COLO205, have demonstrated susceptibility to DMS-induced apoptosis. nih.gov
The cytotoxic effects of DMS are not limited to leukemia and colon cancer. Studies have also demonstrated its ability to suppress cell proliferation and induce apoptosis in human lung cancer cell lines like A549. nih.gov The induction of apoptosis by DMS is a key mechanism behind its potential as an anti-cancer agent.
Table 1: Cell Lines Exhibiting Apoptosis in Response to this compound
| Cell Line | Cancer Type | Key Findings | Reference |
| CMK-7 | Human Leukemia | High susceptibility to apoptosis. nih.gov | nih.gov |
| HL60 | Human Leukemia | Up to 90% of cells underwent apoptosis after treatment. nih.gov | nih.gov |
| U937 | Human Leukemia | High susceptibility to apoptosis. nih.gov | nih.gov |
| HT29 | Human Colonic Carcinoma | More susceptible to DMS-induced apoptosis than to sphingosine. nih.gov | nih.gov |
| HRT18 | Human Colonic Carcinoma | Susceptible to DMS-induced apoptosis. nih.gov | nih.gov |
| MKN74 | Human Colonic Carcinoma | Susceptible to DMS-induced apoptosis. nih.gov | nih.gov |
| COLO205 | Human Colonic Carcinoma | Susceptible to DMS-induced apoptosis. nih.gov | nih.gov |
| A549 | Human Lung Cancer | Dose-dependent suppression of proliferation and induction of apoptosis. nih.gov | nih.gov |
Mechanisms Independent of Sphingosine Kinase Inhibition
While this compound (DMS) is a known inhibitor of sphingosine kinase (SphK), its apoptotic effects are not solely dependent on this action. nih.govmdpi.comsci-hub.ru Research indicates that DMS can induce apoptosis through pathways that are independent of SphK inhibition. acs.org One such mechanism involves the modulation of cellular ceramide levels. mdpi.com Ceramide and sphingosine are pro-apoptotic, while sphingosine-1-phosphate (S1P), the product of SphK, is proliferative and anti-apoptotic. mdpi.com
A key piece of evidence for SphK-independent mechanisms is that the ceramide synthase inhibitor, fumonisin B1, does not inhibit apoptosis induced by DMS. nih.gov This suggests that DMS's pro-apoptotic signaling does not rely on the de novo synthesis of ceramide. nih.gov Furthermore, studies have shown that DMS can potentiate apoptosis induced by other stimuli by leading to an increase in sphingosine and ceramide content. ashpublications.org This indicates a complex interplay of sphingolipid metabolites in the apoptotic process initiated by DMS.
Autophagy Pathway Modulation
Autophagy is a cellular process of degradation and recycling of cellular components. researchgate.netnih.gov It can either promote cell survival or initiate cell death. explorationpub.com
N,N-dimethyl-D-erythro-sphingosine-induced Autophagy
N,N-dimethyl-D-erythro-sphingosine (DMS) has been shown to induce autophagy in certain cancer cell lines. researchgate.net For example, in Caki-1 renal cell carcinoma cells, DMS induces autophagy through the PI3K/AKT/mTOR/p70S6K signaling pathway. researchgate.net This is in contrast to other compounds like cisplatin (B142131), which primarily induce apoptosis in these cells. researchgate.net The induction of autophagy by DMS can contribute to its cytotoxic effects. researchgate.net
It's important to note that the role of autophagy in cancer is complex and can be context-dependent, sometimes promoting survival and other times cell death. mdpi.com The signaling pathways involved in autophagy are intricate, with key roles played by mTORC1 (an autophagy inhibitor) and AMPK (an autophagy activator). explorationpub.com
Interactions with Cellular Receptors and Channels
Ligand Activity at the Sigma-1 Receptor (S1R)
This compound (DMS) has been identified as a ligand for the Sigma-1 receptor (S1R), an intracellular chaperone protein primarily located in the endoplasmic reticulum. mdpi.comnih.gov The S1R is involved in a multitude of cellular processes, including the regulation of cell stress responses. mdpi.commdpi.com
Studies have shown that DMS, along with its parent compound sphingosine, can bind to the S1R with considerable affinity. nih.gov This binding is competitive in nature. nih.govnih.gov In silico docking studies have supported a strong association between DMS and the S1R. mdpi.com The interaction with the S1R may contribute to the diverse biological activities of DMS. mdpi.com The S1R itself is implicated in processes like neuroprotection, pain modulation, and autophagy. nih.gov
Potential Modulatory Effects on Ion Channels
This compound (DMS) and its parent compound, sphingosine, have been shown to modulate the activity of certain ion channels. nih.gov Ion channels are crucial for a wide range of physiological processes, including the transmission of electrical signals in the nervous system. sophion.comitaca.edu.es
One notable interaction is with the transient receptor potential melastatin 3 (TRPM3) channel, a nonselective cation channel. nih.govresearchgate.net Studies have found that DMS, along with sphingosine and dihydro-D-erythro-sphingosine, can activate TRPM3. nih.govresearchgate.net This activation was not observed in other tested TRP channels. nih.gov
Furthermore, DMS has been shown to inhibit TRPM7-like currents in interstitial cells of Cajal, which are involved in gastrointestinal motility. nih.gov It also inhibits ANO1 currents in these cells. nih.gov The modulation of these ion channels by DMS could have significant physiological implications. Sphingolipids, in general, are known to have inhibitory effects on a variety of ion channels. nih.gov
Role of N Methyl D Erythro Sphingosine in Preclinical Biological Processes
Preclinical Studies in Cell Proliferation and Cell Cycle Regulation
N-methyl-D-erythro-sphingosine and its derivatives, such as N,N-dimethyl-D-erythro-sphingosine (DMS), have demonstrated significant effects on cell proliferation and the regulation of the cell cycle in various preclinical models. Sphingolipids, as a class, are recognized for their involvement in signaling pathways that govern cell growth and division. scbt.commdpi.com High levels of sphingosine (B13886), a related compound, can promote cell cycle arrest and apoptosis, thereby preventing uncontrolled cell proliferation. creative-proteomics.com
DMS, in particular, has been shown to inhibit tumor cell growth in several cancer cell lines. nih.gov This inhibitory effect is often linked to its ability to disrupt the sphingosine cycle, leading to cell cycle arrest. nih.gov For instance, N-hexanoyl-D-erythro-sphingosine, a ceramide analog, can induce a significant arrest in the G0/G1 phase of the cell cycle. sigmaaldrich.com The balance between pro-apoptotic ceramide and pro-proliferative sphingosine-1-phosphate (S1P) is crucial, and compounds that modulate this balance can significantly impact cell fate. mdpi.com N-methylated sphingosine derivatives can influence this "sphingolipid rheostat," often promoting anti-proliferative and pro-apoptotic outcomes. frontiersin.org
| Compound | Effect on Cell Cycle | Cell Type |
| N-hexanoyl-D-erythro-sphingosine | G0/G1 phase arrest | MOLT-4 leukemia cells |
| N,N-dimethyl-D-erythro-sphingosine | Inhibition of proliferation | Various cancer cell lines |
| Sphingosine | Promotes cell cycle arrest | General |
Preclinical Investigations in Cell Differentiation
The influence of sphingolipids on cell differentiation is another area of active preclinical research. Sphingosine and its derivatives are involved in the complex signaling networks that guide cellular specialization. scbt.com For example, this compound has been noted to play a role in the direct modulation of CD4 T cell differentiation. labshake.com
Furthermore, the metabolism of sphingolipids is connected to the function of neurotransmitters and can influence neural stem cell differentiation and migration during brain development. creative-proteomics.com The concentration of different sphingosine species, such as C18 and C20 sphingosine, appears to change with developmental maturation in the central nervous system. caymanchem.com These findings underscore the importance of sphingolipid signaling in the intricate processes of cellular differentiation.
Preclinical Research in Immunological Cell Functions
This compound and related compounds have been shown to modulate various functions of immune cells. Sphingolipids are integral to both innate and adaptive immune responses, influencing immune cell trafficking, activation, and differentiation. frontiersin.orgresearchgate.netnih.gov The balance between different sphingolipids is critical for directing immune responses. researchgate.netnih.gov
Effects on Neutrophil Activity and Trans-endothelial Migration
Preclinical studies have specifically investigated the impact of N-methylated sphingosine derivatives on neutrophil behavior. N,N,N-trimethyl-D-erythro-sphingosine has been observed to decrease the transendothelial migration of neutrophils. This process is a critical step in the inflammatory response, where neutrophils move from the bloodstream into tissues. Additionally, N-methyl derivatives of sphingosine have been studied for their effects on the oxidative burst and phagokinetic activity of human neutrophils. jst.go.jp
Preclinical Models of Oxidative Stress Responses
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in numerous diseases. Sphingolipids have been shown to be involved in cellular responses to oxidative stress.
In preclinical models, the synthesis of sphingosine has been found to be essential for oxidative stress-induced apoptosis of photoreceptors. arvojournals.org Ceramide, a related sphingolipid, can induce oxidative stress in human endothelial cells. nih.gov Furthermore, some studies suggest that N-stearoyl-D-erythro-sphingosine (a type of ceramide) accumulation is associated with oxidative stress in the context of diabetic cardiomyopathy. ahajournals.org The inhibition of enzymes like monoamine oxidase, which can generate ROS, is a strategy to protect against oxidative stress. mdpi.com
Preclinical Assessment in the Context of Multi-Drug Resistance (MDR)
Multi-drug resistance (MDR) is a significant challenge in cancer therapy, where cancer cells become resistant to multiple chemotherapeutic drugs. nih.gov Sphingolipid metabolism has emerged as a key player in the development of MDR. nih.gov
N,N-dimethyl-D-erythro-sphingosine (DMS) has shown potential in overcoming MDR. nih.gov It has been reported to inhibit the growth of tumor cells, including those that overexpress P-glycoprotein, a protein associated with MDR. researchgate.net The mechanism often involves the inhibition of sphingosine kinase (SphK), an enzyme that produces the pro-survival molecule S1P. nih.govresearchgate.net By inhibiting SphK, DMS can shift the cellular balance towards apoptosis, even in drug-resistant cancer cells. nih.govnih.gov This makes N-methylated sphingosine derivatives promising candidates for further investigation as adjuvants in cancer chemotherapy to combat MDR.
Preclinical Research Models and Analytical Methodologies for N Methyl D Erythro Sphingosine Studies
In Vitro Cellular Models for Investigating N-methyl-D-erythro-sphingosine Effects
In vitro models are fundamental for dissecting the specific cellular and molecular effects of this compound. The choice of cell line is critical and is typically guided by the research question, such as the study of specific signaling pathways or disease states. Immortalized cell lines, including human embryonic kidney 293 (HEK293) cells and various cancer cell lines like the human neuroblastoma cell line SH-SY5Y, are frequently used in sphingolipid research. frontiersin.org These models are valuable for initial high-throughput screening and mechanistic studies.
For instance, in studies of related sphingolipids like N,N'-dimethylsphingosine, Retinal Pigment Epithelial cells (ARPE-19) have been used to investigate interactions with specific cellular targets like the Sigma-1 receptor. mdpi.com The use of patient-derived induced pluripotent stem cells (iPSCs) represents a more advanced approach, offering the ability to create more physiologically relevant models with specific genetic backgrounds, which can be differentiated into various cell types like neurons or glial cells. mdpi.com
Table 1: Examples of In Vitro Cellular Models in Sphingolipid Research
| Model Type | Specific Example | Typical Application in Sphingolipid Research |
|---|---|---|
| Immortalized Cell Lines | HEK293, H4, PC12 | Overexpression of receptors or enzymes to study specific pathway interactions. frontiersin.org |
| Cancer Cell Lines | SH-SY5Y, HT-29, HCT-116 | Investigating roles in cell growth, apoptosis, and stress responses. frontiersin.orgsigmaaldrich.comub.edu |
| Specialized Cell Lines | ARPE-19 | Studying specific receptor-ligand interactions and downstream signaling. mdpi.com |
| Primary Cells | Patient-derived fibroblasts | Reflecting patient-specific genetic and metabolic profiles for disease modeling. oatext.com |
| Stem Cell-Derived Models | Induced Pluripotent Stem Cells (iPSCs) | Differentiating into specific cell types (e.g., neurons) to model neurodegenerative diseases with a patient's genetic background. mdpi.com |
Preclinical In Vivo Animal Models in this compound Research
In vivo animal models are indispensable for understanding the systemic effects and metabolism of sphingolipids in a whole organism. researchgate.net Rodents, such as mice and rats, are the most common models used in preclinical research, accounting for a majority of all animal procedures due to their genetic tractability and well-understood physiology. mdpi.comnih.gov These models allow researchers to study the compound's role in complex physiological and pathological processes that cannot be replicated in vitro. mdpi.com
The selection of an appropriate animal model depends heavily on the study's objectives. nih.govbiotechfarm.co.il Genetically engineered mouse models, for example, can be designed to have specific enzymes in the sphingolipid pathway knocked out or overexpressed, allowing for precise investigation of metabolic routes and functions. While specific in vivo studies focusing exclusively on this compound are not extensively detailed, the methodologies applied to related sphingolipids provide a clear framework. Larger animal models, such as pigs or dogs, are sometimes used, particularly when the research involves medical devices or requires a closer physiological resemblance to humans. biotechfarm.co.ilnih.gov
Table 2: Common Preclinical Animal Models for Metabolic and Signaling Research
| Animal Model | Key Characteristics & Research Applications |
|---|---|
| Mice (Mus musculus) | Widely used due to low cost, short generation time, and the availability of numerous genetically modified strains (e.g., knockout/knock-in models) to study specific enzyme functions. mdpi.comnih.gov |
| Rats (Rattus norvegicus) | Larger size than mice allows for easier surgical manipulation and collection of larger tissue/fluid samples. Often used in cardiovascular and neurological studies. mdpi.comnih.gov |
| Pigs (Sus scrofa domesticus) | Share significant anatomical and physiological similarities with humans, making them suitable for translational research in areas like transplantation and cardiovascular disease. nih.gov |
| Non-human Primates | Used in highly specialized cases due to their close genetic and physiological proximity to humans, particularly for complex disease modeling and toxicology. nih.gov |
Advanced Lipidomics Approaches for this compound Profiling
Lipidomics, the large-scale study of lipids, is essential for profiling this compound and its related metabolites within biological samples. nih.govbruker.com Given the structural diversity and wide concentration range of lipids, highly sensitive and specific analytical techniques are required. nih.govbruker.com
Mass spectrometry (MS) is the cornerstone of modern lipidomics. nih.gov Techniques such as "shotgun lipidomics" and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for their sensitivity and accuracy in identifying and quantifying lipids in complex mixtures. oatext.comfrontiersin.org The process typically begins with lipid extraction from cells or tissues using methods like the modified Bligh & Dyer or Folch procedures. oatext.comnih.gov The extracted lipids are then separated by chromatography before being introduced into the mass spectrometer for analysis. nih.gov Advanced MS platforms, such as those incorporating Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap analyzers, provide high-resolution data crucial for distinguishing between structurally similar lipid species. oatext.comnumberanalytics.com
Table 3: Key Analytical Techniques in Lipidomics for Sphingolipid Profiling
| Technique | Principle & Application |
|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates complex lipid extracts based on physicochemical properties before MS analysis. Adds a layer of identification based on retention time and is the most widely used technique in lipidomics. oatext.comnih.gov |
| "Shotgun" Lipidomics | Direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation, enabling high-throughput analysis. frontiersin.org |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis to fragment ions, providing detailed structural information for confident identification of lipid species. oatext.com |
| Mass Spectrometry Imaging (MSI) | Visualizes the spatial distribution of lipids directly within tissue sections, providing crucial context on their localization in biological structures. numberanalytics.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A complementary technique that provides detailed structural information, particularly for identifying novel or unexpected lipid structures. frontiersin.org |
Methodological Considerations for Investigating this compound Cellular Activity
Investigating the cellular activity of this compound requires careful experimental design to account for the dynamic and interconnected nature of sphingolipid metabolism. nih.gov A key challenge is distinguishing the effects of the compound itself from those of its potential metabolites, such as ceramide or sphingosine-1-phosphate. nih.gov
To isolate specific effects, researchers often use pharmacological inhibitors of key enzymes in the sphingolipid pathway, such as sphingosine (B13886) kinase inhibitors. mdpi.com Cross-validation with genetic models, such as cells with knocked-out sphingolipid-metabolizing enzymes, can help confirm that an observed effect is dependent on a specific pathway. Another important consideration is the potential for the compound to interact with multiple targets. For example, related sphingoid bases are known to act as agonists at receptors like the Sigma-1 receptor. mdpi.com
The use of chemically modified probes, such as fluorescently labeled analogs (e.g., NBD-labeled lipids), can be instrumental for tracking the uptake, trafficking, and localization of the compound within the cell. nih.gov Furthermore, time-course studies are valuable for capturing both immediate signaling events and delayed responses, such as changes in gene transcription.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N-dimethylsphingosine |
| N,N'-dimethylsphingosine |
| Sphingosine |
| Sphingosine-1-phosphate |
| Ceramide |
Preclinical Therapeutic Implications of N Methyl D Erythro Sphingosine Modulation
Preclinical Anti-Cancer Potential of N-methylated Sphingosine (B13886) Derivatives
N-methylated sphingosine derivatives, including N-methyl-D-erythro-sphingosine, have demonstrated significant anti-cancer potential in a variety of preclinical studies. These compounds function by modulating the sphingolipid rheostat, which is the balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingolipids like sphingosine-1-phosphate (S1P). mdpi.com Many cancer cells exhibit an over-expression of sphingosine kinase (SK), the enzyme responsible for converting sphingosine to S1P, thereby tipping the balance towards cell survival and proliferation. nih.gov N-methylated sphingosine derivatives can counteract this by inhibiting SK activity. nih.gov
N-methylated sphingosine derivatives have shown efficacy across a broad spectrum of human cancer cell lines. For instance, N,N-dimethylsphingosine (DMS) has been shown to induce apoptosis in various human cancer cell lines, including those of hematopoietic and carcinoma origin. nih.gov Studies have demonstrated the cytotoxic effects of DMS in leukemia, colon, epidermoid, and lung tumor cell lines. mdpi.com
Specifically, in human leukemic cell lines such as CMK-7, HL60, and U937, treatment with sphingosine and its methylated derivative DMS led to apoptosis in a high percentage of cells. nih.gov Human colonic carcinoma cells, including HT29, HRT18, MKN74, and COLO205, were also susceptible to apoptosis induced by DMS. nih.gov Furthermore, DMS has been shown to inhibit cell proliferation in various cancer types, including breast, pancreatic, bladder, and prostate cancer. frontiersin.org In prostate cancer cell lines like PC-3, DMS has been shown to induce both caspase-dependent and -independent apoptosis. mdpi.com
The mechanism of action often involves the inhibition of mitogen-activated protein kinase (MAPK) activity in tumor cell lines with high MAPK activity, leading to apoptosis. nih.gov The table below summarizes the preclinical efficacy of N-methylated sphingosine derivatives in various tumor cell lines.
| Cell Line | Cancer Type | Compound | Observed Effect |
| CMK-7, HL60, U937 | Human Leukemia | Sphingosine, N,N-dimethylsphingosine (DMS) | Induction of apoptosis nih.gov |
| HT29, HRT18, MKN74, COLO205 | Human Colonic Carcinoma | N,N-dimethylsphingosine (DMS) | Induction of apoptosis nih.gov |
| MDA-MB-231 | Triple-Negative Breast Cancer | SKI-5C (a SphK1 inhibitor) | Reduced tumor growth in xenografted mice tandfonline.com |
| A549 | Lung Adenocarcinoma | N,N-Dimethyl-D-erythro-sphingosine (DMS) | Inhibition of SphK1 nih.gov |
| PC-3 | Prostate Cancer | N,N-dimethylsphingosine (DMS) | Inhibition of cell proliferation, induction of apoptosis mdpi.com |
| MKN74 | Human Gastric Carcinoma | N,N-dimethylsphingosine (DMS) | Reduced tumor growth in mice mdpi.com |
| KB-3-1 | Human Epidermoid Carcinoma | N,N-dimethylsphingosine (DMS) | Reduced tumor growth in mice mdpi.com |
The anti-cancer potential of N-methylated sphingosine derivatives extends to in vivo preclinical animal models. These models are crucial for evaluating the therapeutic efficacy of potential cancer treatments in a whole-organism context. frontiersin.org
Oral administration of sphingosine kinase inhibitors has demonstrated dose-dependent antitumor activity in mice bearing JC adenocarcinomas. ascopubs.org This was associated with a decrease in S1P levels within the tumors and an increase in tumor cell apoptosis. ascopubs.org In a mouse model of mammary adenocarcinoma, a lead SK inhibitor, ABC294640, showed significant inhibition of tumor growth. aacrjournals.org Furthermore, this inhibitor demonstrated synergistic antitumor activity when combined with gemcitabine. aacrjournals.org
N,N-dimethylsphingosine (DMS) has been shown to inhibit the growth of lung and gastric cancer cells in athymic mice. nih.gov It has also been found to decrease lung metastasis of melanoma cells in rodent models. nih.gov In prostate cancer, while DMS has not been used in in vivo models, it has been shown to reduce tumor growth in mice with human gastric carcinoma and human epidermoid carcinoma. mdpi.com
Another sphingolipid analogue, Enigmol, has shown broad-spectrum cytotoxicity against numerous human cancer cell lines and has demonstrated anticancer activity in in vivo models for intestinal and prostate cancer. nih.govaacrjournals.org A fluorinated analog of Enigmol, CF2-Enigmol, exhibited enhanced antitumor activity compared to the parent compound in mouse xenograft models of prostate cancer. nih.gov
The table below summarizes key findings of tumor growth inhibition by N-methylated sphingosine derivatives and related compounds in preclinical animal models.
| Animal Model | Cancer Type | Compound | Key Findings |
| Balb/c mice | JC mammary adenocarcinoma | ABC294640 | Dose-dependent antitumor activity, depletion of tumor S1P levels, progressive tumor cell apoptosis. ascopubs.orgresearchgate.net |
| SCID mice | Bxpc pancreatic adenocarcinoma xenograft | ABC294735 | Orally-active, synergistic antitumor activity with cisplatin (B142131) or gemcitabine. ascopubs.orgresearchgate.net |
| Athymic mice | Lung and gastric cancer | N,N-dimethylsphingosine (DMS) | Inhibition of tumor growth. nih.gov |
| Rodent models | Melanoma | N,N-dimethylsphingosine (DMS) | Decreased lung metastasis. nih.gov |
| Mouse xenograft models | Prostate cancer | CF2-Enigmol | Significantly enhanced antitumor activity compared to Enigmol. nih.gov |
| Nude mice | A549 lung cancer xenograft | Compound 4 (PF-543 derivative) | Inhibition of tumor formation. mdpi.com |
Potential in Preclinical Immunomodulation Strategies
Beyond their direct anti-cancer effects, N-methylated sphingosine derivatives and their analogues hold promise in preclinical immunomodulation strategies. The sphingosine-1-phosphate (S1P) signaling pathway is a key regulator of immune cell trafficking, and its modulation can have profound effects on the immune response. frontiersin.org
FTY720 (Fingolimod), a structural analogue of sphingosine, is a well-studied immunomodulatory drug. mdpi.com It acts as an S1P receptor modulator, leading to the sequestration of lymphocytes in lymph nodes and preventing their migration to sites of inflammation. mdpi.comfrontiersin.org This mechanism has shown therapeutic potential in preclinical models of diseases with a significant inflammatory component.
In a mouse model of cerebral ischemia, FTY720 reduced lesion size and improved neurological outcomes by decreasing the infiltration of neutrophils and activated microglia/macrophages into the ischemic lesion. nih.gov This highlights the potential of sphingosine analogues to mitigate inflammatory damage in the central nervous system.
Another sphingosine analog, AAL-R, has demonstrated significant protection against lethal influenza virus infection in mice by dampening the host's immune response. pnas.org AAL-R inhibits cellular and cytokine/chemokine responses, thereby limiting immunopathologic damage while allowing the host to control viral replication. pnas.org This suggests a role for these compounds in managing cytokine storms associated with severe infections. pnas.org
Furthermore, S1P receptor modulators can influence the differentiation and function of various immune cells. For instance, S1P analogues have been shown to directly inhibit Th1 cell differentiation and promote the differentiation of regulatory T cells (Tregs). frontiersin.org They can also reduce the pro-inflammatory capacity of antigen-presenting cells (APCs). frontiersin.org
Emerging Preclinical Research Areas for this compound Analogues
Emerging preclinical research is exploring novel applications for this compound analogues beyond their established anti-cancer and immunomodulatory roles.
One area of growing interest is their potential in neurological disorders. Given the role of S1P signaling in the central nervous system and the ability of some analogues like FTY720 to cross the blood-brain barrier, researchers are investigating their therapeutic utility in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. mdpi.comfrontiersin.org The neuroprotective effects observed in preclinical stroke models further support this line of inquiry. mdpi.comnih.gov
Another promising avenue is the development of these compounds to overcome drug resistance in cancer therapy. nih.gov High levels of sphingosine kinase 1 (SphK1) are often associated with resistance to chemotherapy and radiotherapy. mdpi.com By inhibiting SphK1, N-methylated sphingosine derivatives could potentially re-sensitize resistant tumors to conventional cancer treatments. aacrjournals.org
The development of isoform-selective inhibitors of sphingosine kinase is also a key focus. researchgate.net Designing compounds that specifically target either SK1 or SK2 could lead to more precise therapeutic effects with fewer off-target effects. frontiersin.org
Furthermore, the synthesis of novel analogues with improved pharmacokinetic properties is an active area of research. nih.govacs.org For example, the fluorination of Enigmol to create CF2-Enigmol resulted in a compound with enhanced tissue uptake and greater in vivo anti-tumor efficacy. nih.gov Similarly, the development of dimer derivatives of the SK inhibitor PF-543 has yielded compounds with superior metabolic stability and anticancer activity in preclinical models of non-small cell lung cancer. mdpi.com
Finally, the role of N-methylated sphingolipids in skin biology is an emerging field. N-methylated ceramides (B1148491) have been found to alter the properties of skin lipid membranes, which could have implications for permeability and the treatment of skin disorders. mdpi.com
Future Directions and Unanswered Questions in N Methyl D Erythro Sphingosine Research
Elucidation of Endogenous N-methyltransferase Enzymes and Regulatory Mechanisms
A significant gap in understanding the biological role of N-methyl-D-erythro-sphingosine lies in the incomplete characterization of the enzymes responsible for its formation. While a sphingosine (B13886) N-methyltransferase activity has been detected in mouse brain tissue, the specific enzyme has not been purified or fully identified. nih.govmdpi.commdpi.com It is hypothesized that an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase is responsible for the N-methylation of sphingoid bases to produce mono-, di-, and tri-methylated species. mdpi.comscripps.eduscispace.com
Studies involving the compound safingol, the L-threo stereoisomer of sphinganine (B43673), have shown that it undergoes significant N-methylation. nih.gov This process also triggered the methylation of endogenous sphingosine and sphinganine, suggesting that the methyltransferase enzymes may be inducible. nih.gov However, the precise regulatory mechanisms controlling the expression and activity of these putative methyltransferases are unknown. Future research must focus on the molecular identification, purification, and characterization of these enzymes. Elucidating how their expression and activity are regulated in different tissues and under various physiological and pathological conditions is paramount to understanding the specific roles of N-methylated sphingosines.
Identification of Novel Intracellular Targets and Binding Partners
N-methylated derivatives of sphingosine, particularly N,N-dimethyl-D-erythro-sphingosine (DMS), are known to interact with several key signaling proteins. DMS is recognized as an inhibitor of protein kinase C (PKC) and sphingosine kinase (SK). nih.govkoreascience.krnih.gov This dual inhibition is significant as it can shift the critical balance between pro-apoptotic ceramide/sphingosine and pro-survival sphingosine-1-phosphate (S1P). nih.govahajournals.org
More recently, research has identified DMS as an endogenous agonist for the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein. mdpi.com This interaction suggests a role in modulating cellular stress responses. mdpi.com Furthermore, DMS has been shown to inhibit store-operated Ca2+ entry (SOCE) and directly block the calcium release-activated calcium (CRAC) current, indicating a role in regulating intracellular calcium signaling. nih.govqueens.org It has also been reported to activate the epidermal growth factor (EGF) receptor kinase. mdpi.com Despite these findings, the full spectrum of binding partners for this compound remains to be discovered. Identifying novel intracellular targets will be crucial for deciphering the complete signaling network influenced by this lipid mediator and understanding its diverse cellular effects.
Development of More Selective and Potent N-methylated Sphingosine Analogues
The therapeutic potential of targeting sphingolipid pathways has driven the development of synthetic analogues with improved pharmacological properties. While N,N-dimethylsphingosine inhibits both SK1 and SK2, its lack of specificity for SK isoforms and its effects on other kinases like PKC limit its utility as a targeted inhibitor. nih.govashpublications.org This has spurred the creation of more selective compounds.
A notable success in this area is the development of (2R,3S,4E)-N-methyl-5-(4'-pentylphenyl)-2-aminopent-4-ene-1,3-diol, also known as SK1-I. ashpublications.orgresearchgate.net This water-soluble, N-methylated sphingosine analogue is a potent and isoenzyme-specific inhibitor of Sphingosine Kinase 1 (SphK1). ashpublications.orgnewdrugapprovals.org Crucially, it does not significantly inhibit SphK2 or PKC, offering a more targeted approach to modulating the sphingolipid rheostat. ashpublications.orgresearchgate.net Other strategies include the synthesis of fluorinated, triazole-containing sphingosine analogues, which have demonstrated inhibitory activity against SPHK1 and SPHK2 comparable to that of DMS. rsc.org The ongoing objective is to design and synthesize novel analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles to precisely dissect the functions of individual enzymes and receptors in the this compound pathway and to develop more effective therapeutic agents.
Advanced Preclinical Characterization in Complex Biological Systems
Translating the in vitro activities of this compound and its analogues into a physiological context requires rigorous testing in complex biological systems. Untargeted metabolomics has implicated the upregulation of endogenous N,N-dimethylsphingosine in animal models of chronic neuropathic pain, suggesting it could be a key pathological mediator. scripps.eduscispace.com
Preclinical studies using more selective analogues have shown promise. For instance, the SphK1-specific inhibitor SK1-I markedly reduced tumor growth in xenograft models of acute myelogenous leukemia (AML) while having less effect on normal peripheral blood mononuclear leukocytes. ashpublications.org The anti-angiogenic properties of related sphingolipids, such as C6-ceramide, have been demonstrated in in vivo models like the embryonic chick chorioallantoic membrane and zebrafish. bohrium.com The complexity of sphingolipid signaling is further highlighted by studies in non-mammalian systems, such as the induction of apoptotic-like cell death by D-erythro-sphinganine in tobacco cells. nih.gov Future research must expand upon these findings, utilizing sophisticated in vivo disease models to comprehensively characterize the efficacy, mechanism of action, and biodistribution of N-methylated sphingosine analogues.
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
The immense complexity of the sphingolipidome, which comprises thousands of distinct molecular species, necessitates a holistic, systems-level approach for a complete understanding. nih.govacs.org The integration of various "omics" technologies is proving indispensable in this endeavor. Metabolomics and lipidomics, particularly those employing mass spectrometry, are powerful tools for the quantitative analysis of sphingolipids, enabling the discovery of dysregulated pathways in disease states, as seen in the identification of DMS in neuropathic pain. scripps.eduscispace.comnih.gov
To manage and interpret the vast datasets generated by these technologies, computational tools are being developed. Platforms like SphingoVisGrid allow for the visualization of lipidomic and genomic data within a metabolic pathway context, facilitating the identification of key regulatory nodes. nih.gov Furthermore, large-scale clinical studies are beginning to incorporate a multi-omics approach. The Sphingolipids in Childhood Asthma and Obesity (SOAP) study, for example, integrates genomics, DNA methylation profiling, RNA-Seq, lipidomics, and metabolomics to unravel the intricate links between sphingolipid metabolism and these complex diseases. cornell.edu The continued application and integration of these systems biology approaches will be essential for building comprehensive models of this compound's role in the broader network of cellular metabolism and signaling in both health and disease.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-methyl-D-erythro-sphingosine in laboratory settings?
- Methodological Answer : Follow strict personal protective equipment (PPE) guidelines, including nitrile gloves, chemical-resistant lab coats, and eye protection. Conduct experiments in a well-ventilated fume hood to minimize inhalation risks. Immediate first aid measures include rinsing exposed skin/eyes with water for 15+ minutes and seeking medical attention for persistent irritation .
Q. How should researchers ensure proper storage and disposal of N-methyl-D-erythro-sphingosine to maintain stability and compliance?
- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., argon) at -20°C to prevent oxidation. Dispose of waste via approved chemical disposal facilities, adhering to local regulations for sphingolipid derivatives. Document disposal procedures using institutional hazardous waste tracking systems .
Q. What analytical techniques are essential for characterizing the structural purity of N-methyl-D-erythro-sphingosine?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) for purity assessment. Confirm stereochemistry via nuclear magnetic resonance (NMR; e.g., H, C) and compare spectra to published data. Mass spectrometry (MS) validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of N-methyl-D-erythro-sphingosine in ceramide-mediated apoptosis pathways?
- Methodological Answer :
- In vitro : Treat cell lines (e.g., HeLa, Jurkat) with varying concentrations of the compound and measure caspase-3/7 activation via luminescent assays. Include controls with sphingosine-1-phosphate (S1P) to differentiate pro-apoptotic vs. survival pathways.
- In vivo : Use knockout mouse models (e.g., Sphk1/2) to isolate downstream effects. Validate findings with RNA-seq to identify differentially expressed genes in apoptosis-related pathways .
Q. What strategies are effective for reconciling contradictory data on the compound’s inhibitory effects across different cell types?
- Methodological Answer :
- Systematic Review : Compile studies using PRISMA guidelines to assess variables like cell line origin, culture conditions, and assay sensitivity.
- Meta-Analysis : Apply random-effects models to quantify heterogeneity. Test for confounding factors (e.g., serum content in media, methylation status of sphingolipid receptors) .
- Experimental Replication : Standardize protocols (e.g., serum-free media, matched passage numbers) to isolate biological vs. methodological discrepancies .
Q. How can researchers optimize the synthesis of N-methyl-D-erythro-sphingosine derivatives to study structure-activity relationships (SAR)?
- Methodological Answer :
- Synthetic Routes : Compare alkylation (e.g., Meerwein-Ponndorf-Verley) vs. reductive amination for N-methylation efficiency. Monitor reaction progress via thin-layer chromatography (TLC).
- SAR Testing : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for sphingosine kinases. Validate with surface plasmon resonance (SPR) to measure kinetic parameters (, ) .
Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on this compound’s metabolic interactions?
- Methodological Answer :
- FINER Criteria : Ensure questions are Feasible (e.g., accessible lipidomics tools), Novel (e.g., unexplored cross-talk with autophagy), Ethical (e.g., animal model justification), and Relevant (e.g., implications for cancer therapy).
- PICO Framework : Define Population (e.g., hepatocellular carcinoma models), Intervention (dose-dependent N-methyl-D-erythro-sphingosine), Comparison (wild-type vs. ceramide synthase inhibitors), and Outcomes (tumor volume, lipidomic profiles) .
Data Analysis & Reporting
Q. How should researchers present large datasets (e.g., lipidomic profiles) in publications to ensure reproducibility?
- Methodological Answer :
- Raw Data : Deposit in repositories like MetaboLights or Figshare with unique DOIs.
- Processed Data : Include normalized intensity values for key sphingolipids (e.g., ceramide, S1P) in supplementary tables. Use principal component analysis (PCA) plots to visualize clustering by treatment group .
Q. What statistical methods are appropriate for analyzing dose-response relationships in N-methyl-D-erythro-sphingosine toxicity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
